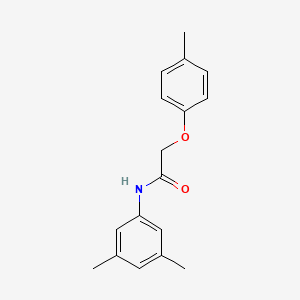

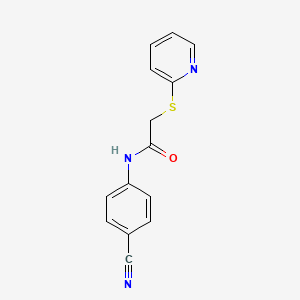

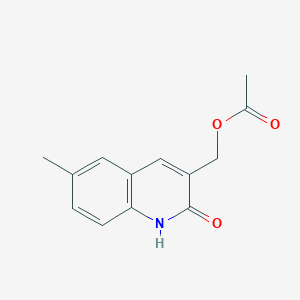

N-(3,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction N-(3,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide is a chemical compound synthesized through specific reactions involving various precursors and catalysts. Its synthesis, molecular structure, and properties are topics of research interest in the field of chemistry.

Synthesis Analysis

- The synthesis of related compounds, like N-Methyl-2-(4-phenoxyphenoxy) acetamide, involves the reaction of N-methylchloroacetamide and 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate. The yield can exceed 85%, as detailed by (He Xiang-qi, 2007).

Molecular Structure Analysis

- The molecular structure and characteristics of similar compounds, such as N-(2,4-dimethylphenyl)-2,2-dichloroacetamide, have been studied using ab initio and DFT methods. These studies help in understanding the steric influence of methyl groups and other aspects of the molecular structure (V. Arjunan et al., 2012).

Chemical Reactions and Properties

- Research on related compounds like N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide demonstrates the influence of reaction temperature, time, and mole ratio on the yield and properties of the final product (Gao Yonghong, 2009).

Physical Properties Analysis

- The physical properties of such compounds, including their structural and thermodynamical aspects, can be investigated using various spectroscopic methods and quantum chemical calculations, as demonstrated in studies on similar acetamides (E. Pękala et al., 2011).

Chemical Properties Analysis

- The chemical properties, such as reactivity and interaction with other chemicals, can be explored through experimental and computational methods. For example, studies on the silylation of N-(2-hydroxyphenyl)acetamide reveal insights into the reactivity and properties of resulting heterocycles (N. Lazareva et al., 2017).

科学的研究の応用

Analgesic Applications

Research has highlighted the potential analgesic properties of N-(3,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide derivatives. For instance, the study on KR-25003, a potent analgesic capsaicinoid, revealed the crystal structure of a related compound, indicating its analgesic potential due to its structural conformation and interactions within the crystalline state, stabilized by intermolecular hydrogen bonds (Park et al., 1995).

Anticancer and Anti-Inflammatory Activities

Another line of research focused on the synthesis of 2-(substituted phenoxy) acetamide derivatives, including N-(3,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide, to explore their potential anticancer, anti-inflammatory, and analgesic activities. The Leuckart synthetic pathway was utilized to develop novel series of these derivatives, showing promising results against breast cancer and neuroblastoma cell lines, as well as exhibiting significant anti-inflammatory and analgesic activities (Rani et al., 2014).

Oxidative Radical Cyclization

The compound also finds applications in synthetic chemistry, such as in the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes. This process illustrates the compound's utility in facilitating complex chemical reactions that contribute to the synthesis of natural products and potential pharmaceuticals (Chikaoka et al., 2003).

Free Radical and Benzoquinone Imine Metabolites

Further studies have investigated the metabolic pathways of similar compounds, providing insights into their enzymatic oxidation processes. This research is crucial for understanding the pharmacokinetics and potential toxicological profiles of these compounds, contributing to their safe and effective application in medicine (Fischer & Mason, 1984).

Metabolism Insights

The metabolism of related dimethylformamide and dimethylacetamide compounds has also been explored, identifying N-Methylformamide and N-Methylacetamide as metabolites. These studies provide foundational knowledge for the development of drugs and chemicals, ensuring their safe use and effective metabolic clearance (Barnes & Ranta, 1972).

特性

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12-4-6-16(7-5-12)20-11-17(19)18-15-9-13(2)8-14(3)10-15/h4-10H,11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGIDWKJCLGSLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)

![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)

![N-(2-furylmethyl)-N'-[1-(4-methoxybenzoyl)azepan-3-yl]urea](/img/structure/B5524279.png)

![1-[(dimethylamino)sulfonyl]-N-{3-[(4-methylphenyl)thio]propyl}-3-piperidinecarboxamide](/img/structure/B5524285.png)

![N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide](/img/structure/B5524288.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5524302.png)

![(2S)-(2,3-difluorophenyl){[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B5524306.png)